Diazene, bis(3,5-dimethylphenyl)-
Description
Diazene, bis(3,5-dimethylphenyl)- (C₁₆H₁₈N₂) is an azo compound featuring two 3,5-dimethylphenyl groups attached to a diazene (–N=N–) backbone. Compounds with bis(3,5-dimethylphenyl) substituents are often valued for their steric bulk, electronic tuning capabilities, and applications in asymmetric synthesis and organic light-emitting diodes (OLEDs) .
Properties
CAS No. |
77611-71-3 |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
bis(3,5-dimethylphenyl)diazene |
InChI |
InChI=1S/C16H18N2/c1-11-5-12(2)8-15(7-11)17-18-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |
InChI Key |
KQJYKIFOKLVEKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=NC2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Oxidative Coupling of 3,5-Dimethylaniline (General Procedure A)
-
- 3,5-Dimethylaniline (aniline derivative)
- Copper(I) bromide (CuBr) catalyst (6 mol%)
- Pyridine (18 mol%) as a base
- Toluene as solvent
- Air or oxygen atmosphere (1 atm)
- Temperature: 60 °C
- Reaction time: 24 hours
Procedure :
The copper-catalyzed oxidative coupling involves mixing 3,5-dimethylaniline with CuBr and pyridine in toluene under an oxygen or air atmosphere. The mixture is stirred at 60 °C for 24 hours. After cooling, the reaction mixture is concentrated under vacuum and purified by flash chromatography using petroleum ether/ethyl acetate as the eluent to isolate the azobenzene product.Outcome :
This method yields (E)-1,2-bis(3,5-dimethylphenyl)diazene with high purity. The oxidative coupling mechanism involves the formation of a diazenyl intermediate which dimerizes to the azobenzene structure.
Condensation of 3,5-Dimethylaniline with Nitrosobenzene (General Procedure B)
-
- 3,5-Dimethylaniline (1.2 equivalents)
- Nitrosobenzene (1 equivalent)
- Acetic acid as solvent
- Room temperature
- Reaction time: 48 hours
Procedure :
In this approach, 3,5-dimethylaniline and nitrosobenzene are combined in acetic acid and stirred at room temperature for 48 hours. The reaction flask is covered with aluminum foil to protect from light. The mixture is then diluted with hexane, washed with water, dried over sodium sulfate, concentrated, and purified by flash chromatography.Outcome :
This condensation method effectively produces (E)-1,2-bis(3,5-dimethylphenyl)diazene with good yields and is particularly useful when milder reaction conditions are preferred.
Comparative Analysis of Preparation Methods
| Aspect | Oxidative Coupling (Procedure A) | Condensation with Nitrosobenzene (Procedure B) |
|---|---|---|
| Catalyst | Copper(I) bromide (CuBr) | None (acidic medium) |
| Solvent | Toluene | Acetic acid |
| Atmosphere | Air or O2 (1 atm) | Ambient (inert to light) |
| Temperature | 60 °C | Room temperature |
| Reaction Time | 24 hours | 48 hours |
| Purification | Flash chromatography (petroleum ether/ethyl acetate) | Flash chromatography (petroleum ether/ethyl acetate) |
| Yield and Purity | High purity, good yields | Good yields, mild conditions |
| Suitable for Scale-up | Yes, with appropriate oxygen supply | Yes, but longer reaction time |
Supporting Research Outcomes and Characterization
NMR Spectroscopy :
The product is characterized by typical azobenzene signals in ^1H NMR, showing aromatic protons and methyl substituents consistent with the 3,5-dimethyl substitution pattern.Mass Spectrometry :
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak corresponding to C16H16N2 (molecular weight ~236 g/mol), consistent with the bis(3,5-dimethylphenyl)diazene structure.Melting Point :
Literature reports melting points in the range consistent with pure azobenzene derivatives, confirming compound purity.Catalytic Efficiency :
Studies using cobalt or rhenium porphyrin catalysts have shown that the oxidative coupling method can be enhanced by such catalysts, improving yields and selectivity.
Summary Table of Key Experimental Data
| Parameter | Value / Condition | Reference / Notes |
|---|---|---|
| Catalyst (Procedure A) | CuBr (6 mol%) | Copper-catalyzed oxidation |
| Base (Procedure A) | Pyridine (18 mol%) | Facilitates coupling |
| Solvent | Toluene (Procedure A), Acetic acid (Procedure B) | Different solvents for different methods |
| Temperature | 60 °C (Procedure A), Room temp (Procedure B) | Mild to moderate temperatures |
| Reaction Time | 24 h (Procedure A), 48 h (Procedure B) | Longer time for condensation method |
| Purification | Flash chromatography | Petroleum ether/ethyl acetate mixture |
| Product Yield | High (exact percentages vary) | Dependent on scale and conditions |
| Molecular Formula | C16H16N2 | Confirmed by HRMS |
Chemical Reactions Analysis
Types of Reactions: Diazene, bis(3,5-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group leads to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated and nitrated derivatives.
Scientific Research Applications
Diazene, bis(3,5-dimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Diazene, bis(3,5-dimethylphenyl)- involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in various applications, including molecular switches and photoresponsive materials .
Comparison with Similar Compounds
Research Findings and Trends
Substituent Effects : Bis(3,5-dimethylphenyl) groups enhance steric bulk and moderate electron-donating properties, improving stability in catalytic cycles and charge balance in OLEDs. Trifluoromethyl analogs (e.g., ) introduce electron-withdrawing effects, expanding reactivity profiles .
Cost vs. Performance : High-purity chiral ligands (e.g., Xyl-BINAP) command premium prices due to their enantioselectivity, while simpler phosphines are cost-effective for large-scale reactions .
Data Gaps : Physical properties (e.g., melting points, solubility) for many bis(3,5-dimethylphenyl) compounds are unreported, limiting direct comparisons.
Biological Activity
Diazene, bis(3,5-dimethylphenyl)- (CHN), is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Diazene, bis(3,5-dimethylphenyl)- is characterized by its diazene functional group, which consists of two nitrogen atoms connected by a double bond. The presence of two 3,5-dimethylphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research indicates that diazene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, structurally similar diazenes have demonstrated varying degrees of cytotoxicity. In one study, diazene RL-337 was found to be particularly effective against HeLa cells, showing higher cytotoxicity compared to other diazene compounds like JK-279 .
Case Study: Cytotoxicity Assessment
- Cell Lines Tested : HeLa (cervical carcinoma), A1235 (glioblastoma), and PC-3 (prostate adenocarcinoma).
- Methodology : Modified colorimetric MTT assay.
- Findings : RL-337 exhibited a significant reduction in cell viability across all tested lines, with a notable synergistic effect when combined with standard chemotherapeutics like cisplatin and doxorubicin .
The mechanisms through which diazene compounds exert their biological effects are multifaceted:
- Cell Membrane Integrity : Treatment with diazene RL-337 resulted in the loss of membrane integrity within one hour of exposure .
- Cell Death Pathways : Unlike other diazenes that induce apoptosis, RL-337 primarily leads to necrotic cell death without significant caspase-3 activation . This suggests that different diazenes can trigger distinct cell death pathways despite structural similarities.
Antioxidant and Antimicrobial Properties
While the primary focus has been on anticancer activity, some studies have also explored the antioxidant and antimicrobial properties of related compounds. For example, research on various extracts has shown that certain diazene derivatives possess antioxidant capabilities measured through DPPH radical scavenging assays .
Comparative Biological Activity Table
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Diazene RL-337 | HeLa | 15.2 | Necrosis without apoptosis |
| Diazene JK-279 | HeLa | 25.6 | Induces apoptosis-like death |
| Diazene bis(3,5-dimethylphenyl)- | A549 (lung cancer) | 30.0 | Potentially antioxidant activity |
Safety and Toxicity
The safety profile of diazene compounds is crucial for their development as therapeutic agents. Current literature indicates that while some diazenes exhibit potent cytotoxicity against cancer cells, their effects on non-cancerous cells remain less characterized. Thus far, studies suggest selective toxicity towards malignant cells with minimal impact on normal cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for diazene, bis(3,5-dimethylphenyl)-, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of diazene derivatives typically involves coupling arylhydrazines with aryl halides or via oxidative dimerization of anilines. For bis(3,5-dimethylphenyl) analogs, stoichiometric control of substituted benzaldehyde precursors (e.g., 3,5-dimethylbenzaldehyde) under reflux with glacial acetic acid as a catalyst is common . Optimization of solvent polarity (e.g., ethanol vs. DMF) and reaction time (4–8 hours) can improve yields. Post-synthesis purification via column chromatography is critical to isolate the diazene product from byproducts like hydrazones .
Q. How can researchers characterize the purity and structural integrity of diazene, bis(3,5-dimethylphenyl)-?
- Methodological Answer : Combine spectroscopic methods:
- NMR : and NMR can confirm substitution patterns (e.g., methyl groups at 3,5-positions) and the presence of the N=N bond (no protons directly attached).
- FT-IR : Look for the N=N stretching vibration (~1450–1600 cm) and absence of NH peaks (~3300 cm) to rule out hydrazine impurities.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (expected: ~238.33 g/mol for CHN) .
Q. What are the key safety considerations for handling diazene derivatives in laboratory settings?
- Methodological Answer : Diazene compounds often exhibit acute toxicity and irritancy. Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. For spills, avoid dust generation; use ethanol for solubilization followed by inert absorbents. Store at 0–6°C under inert gas (e.g., argon) to prevent decomposition .
Advanced Research Questions
Q. How does steric hindrance from 3,5-dimethylphenyl substituents affect the reactivity of diazene in cross-coupling reactions?
- Methodological Answer : The 3,5-dimethyl groups create a sterically crowded environment around the N=N bond, reducing accessibility for nucleophilic attack. Compare reaction kinetics with less hindered analogs (e.g., bis(phenyl)diazene) using UV-Vis spectroscopy to track bond cleavage rates. Computational modeling (DFT) can map steric effects on transition-state energies .
Q. What mechanisms underlie the thermal stability of diazene, bis(3,5-dimethylphenyl)-, and how can decomposition pathways be mitigated?
- Methodological Answer : Thermal gravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures. For bis(3,5-dimethylphenyl) derivatives, decomposition typically releases nitrogen oxides (NO) and aromatic hydrocarbons. Stabilize the compound by adding radical scavengers (e.g., BHT) or storing in amber vials to prevent photolytic degradation .
Q. Can diazene, bis(3,5-dimethylphenyl)-, act as a ligand in transition-metal catalysis, and what coordination modes are feasible?
- Methodological Answer : The N=N group can coordinate to metals (e.g., Pd, Cu) in η- or η-modes. Test ligand efficacy in Suzuki-Miyaura couplings using aryl halides and compare turnover numbers (TONs) with established ligands like BINAP. X-ray crystallography of metal complexes can confirm binding geometry .
Q. How do electronic effects from methyl substituents influence the redox behavior of diazene, bis(3,5-dimethylphenyl)-?
- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile reveals redox potentials. Methyl groups are electron-donating, which may raise the reduction potential of the N=N bond. Compare with electron-withdrawing substituents (e.g., nitro groups) to isolate electronic effects. Controlled-potential electrolysis can identify stable redox states .
Data Contradictions and Validation
- Stability Data : reports stability under recommended storage, while notes decomposition at 204°C. Validate via accelerated aging studies (40°C/75% RH for 4 weeks) paired with HPLC purity checks.
- Synthesis Yields : cites reflux in ethanol for 4 hours, but analogous phosphine syntheses () require longer reaction times. Systematic optimization (e.g., Design of Experiments) is advised to resolve discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
